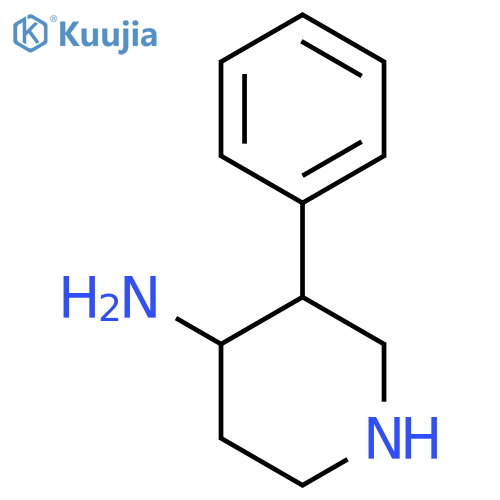

Cas no 2176-67-2 (3-Phenylpiperidin-4-amine)

3-Phenylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- SCHEMBL5160136

- 2176-67-2

- EN300-1477335

- 3-phenylpiperidin-4-amine

- 3-Phenyl-4-aminopiperidin

- 4-Piperidinamine, 3-phenyl-

- 3-Phenylpiperidin-4-amine

-

- インチ: 1S/C11H16N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2

- InChIKey: DOJORIDZMVYZRG-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C(C2C=CC=CC=2)C1)N

計算された属性

- せいみつぶんしりょう: 176.131348519g/mol

- どういたいしつりょう: 176.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 38Ų

じっけんとくせい

- 密度みつど: 1.011±0.06 g/cm3(Predicted)

- ゆうかいてん: 200 °C

- ふってん: 287.9±40.0 °C(Predicted)

- 酸性度係数(pKa): 10.10±0.40(Predicted)

3-Phenylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477335-0.1g |

3-phenylpiperidin-4-amine |

2176-67-2 | 0.1g |

$1081.0 | 2023-06-06 | ||

| Enamine | EN300-1477335-10000mg |

3-phenylpiperidin-4-amine |

2176-67-2 | 10000mg |

$5283.0 | 2023-09-28 | ||

| Enamine | EN300-1477335-5.0g |

3-phenylpiperidin-4-amine |

2176-67-2 | 5g |

$3562.0 | 2023-06-06 | ||

| Enamine | EN300-1477335-0.5g |

3-phenylpiperidin-4-amine |

2176-67-2 | 0.5g |

$1180.0 | 2023-06-06 | ||

| Enamine | EN300-1477335-1000mg |

3-phenylpiperidin-4-amine |

2176-67-2 | 1000mg |

$1229.0 | 2023-09-28 | ||

| Enamine | EN300-1477335-10.0g |

3-phenylpiperidin-4-amine |

2176-67-2 | 10g |

$5283.0 | 2023-06-06 | ||

| Enamine | EN300-1477335-500mg |

3-phenylpiperidin-4-amine |

2176-67-2 | 500mg |

$1180.0 | 2023-09-28 | ||

| Enamine | EN300-1477335-2.5g |

3-phenylpiperidin-4-amine |

2176-67-2 | 2.5g |

$2408.0 | 2023-06-06 | ||

| Enamine | EN300-1477335-0.05g |

3-phenylpiperidin-4-amine |

2176-67-2 | 0.05g |

$1032.0 | 2023-06-06 | ||

| Enamine | EN300-1477335-2500mg |

3-phenylpiperidin-4-amine |

2176-67-2 | 2500mg |

$2408.0 | 2023-09-28 |

3-Phenylpiperidin-4-amine 関連文献

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

3-Phenylpiperidin-4-amineに関する追加情報

Introduction to 3-Phenylpiperidin-4-amine (CAS No. 2176-67-2)

3-Phenylpiperidin-4-amine, identified by the chemical compound identifier CAS No. 2176-67-2, is a significant intermediate in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with a phenyl group attached at the 3-position and an amine group at the 4-position. The structural features of 3-Phenylpiperidin-4-amine make it a versatile building block for synthesizing various bioactive molecules, particularly in the development of drugs targeting neurological and cardiovascular disorders.

The synthesis of 3-Phenylpiperidin-4-amine typically involves multi-step organic reactions, often starting from readily available precursors such as phenylacetonitrile or phenylmagnesium bromide. The process commonly includes cyclization, nucleophilic substitution, and functional group transformations to achieve the desired structure. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been explored to improve yield and enantioselectivity, making 3-Phenylpiperidin-4-amine an attractive candidate for industrial-scale production.

In recent years, 3-Phenylpiperidin-4-amine has garnered attention in medicinal chemistry due to its potential applications in drug discovery. Its structural motif is found in several pharmacologically active compounds, including those under investigation for treating central nervous system (CNS) disorders. The presence of both aromatic and aliphatic components in its structure allows for interactions with multiple biological targets, making it a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 3-Phenylpiperidin-4-amine is its role in the development of potential treatments for neurodegenerative diseases. Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. For instance, studies have shown that certain analogs of 3-Phenylpiperidin-4-amine exhibit cholinergic activity, which is crucial for cognitive function. The ability to fine-tune the pharmacological properties of these derivatives by modifying substituents at different positions on the piperidine ring has opened new avenues for drug design.

Furthermore, 3-Phenylpiperidin-4-amine has been explored as a precursor in the synthesis of cardiovascular drugs. Piperidine-based compounds are known to interact with enzymes and receptors that regulate blood pressure and cholesterol levels. Researchers have synthesized derivatives of 3-Phenylpiperidin-4-amine that show promise as vasodilators and lipid-lowering agents. These findings highlight the compound's versatility and its potential to contribute to advancements in cardiovascular medicine.

The pharmacokinetic profile of 3-Phenylpiperidin-4-amines is another area of active investigation. Understanding how these compounds are metabolized and distributed in the body is essential for optimizing their therapeutic efficacy and minimizing side effects. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict the behavior of 3-Phenylpiperidin-4-amines in biological systems. These tools have helped researchers identify key structural features that influence absorption, distribution, metabolism, and excretion (ADME) properties.

Recent clinical trials have begun to evaluate the safety and efficacy of novel drugs derived from 3-Phenylpiperidinamide, particularly those targeting CNS disorders. Preliminary results suggest that certain derivatives exhibit significant therapeutic potential with acceptable adverse effect profiles. These trials underscore the importance of 3-phenoxy-pyridine intermediates in developing next-generation medications that address unmet medical needs.

The future direction of research on 3-phenoxy-pyridine intermediates, including 3-(trifluoromethyl)-phenyl-pyridine derivatives, looks promising. Innovations in synthetic chemistry and biotechnology are expected to yield more efficient and sustainable methods for producing these compounds. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will further enhance our ability to design highly effective therapeutic agents based on structures like phenethyl-pyridine derivatives.

In conclusion,benzhydryl-pyridine intermediates such as CAS No 2176 67 2, represent a critical class of molecules in modern drug discovery. Their unique structural features enable the development of drugs with targeted biological activities across multiple therapeutic areas. As research continues to uncover new applications for these compounds,phenethylpyridine derivatives are poised to play a pivotal role in addressing some of today's most pressing medical challenges.

2176-67-2 (3-Phenylpiperidin-4-amine) 関連製品

- 1261810-36-9(Methyl 3-fluoro-5-(2,4,5-trichlorophenyl)isonicotinate)

- 50273-33-1(2-Amino-N-phenylthiophene-3-carboxamide)

- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)

- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)

- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)

- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)

- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)

- 136098-07-2(Heparin disaccharide IV-A, sodium salt)

- 1168139-44-3((R)-1-(2-Fluorophenyl)propan-1-amine hydrochloride)